molecular formula C17H24N2O4 B12322176 Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)

Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]-(9CI)

Cat. No.: B12322176
M. Wt: 320.4 g/mol
InChI Key: VDMHJZJTYWEJEL-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- (9CI) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a pyrrolidine ring, a phenyl group, and a carbamate ester. These structural features contribute to its reactivity and functionality in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of a chiral alcohol with a carbamate ester. One common method involves the use of biocatalysis, where enzymes such as Rhodotorula piliminae ATCC 32762 and Pseudomonas delftensis MY 1569 are employed to achieve high yields of the desired chiral alcohol . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable chemical processes. These processes often utilize chemical catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral intermediates.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and phenyl group allows for specific interactions with active sites, influencing the compound’s efficacy and selectivity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [2-(3-hydroxy-1-pyrrolidinyl)-2-oxo-1-phenylethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups and chiral centers This combination allows for distinct reactivity and selectivity in chemical reactions and biological interactions

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14(12-7-5-4-6-8-12)15(21)19-10-9-13(20)11-19/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,22)

InChI Key

VDMHJZJTYWEJEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)N2CCC(C2)O

Origin of Product

United States

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